

The Biological Activity of 3,4,5-Trimethoxyphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetic acid is an organic compound that has garnered interest in the scientific community, primarily as a key structural motif and precursor in the synthesis of various biologically active molecules. While direct research into the extensive biological activities of **3,4,5-trimethoxyphenylacetic acid** itself is limited, its presence as a core scaffold in numerous potent derivatives highlights the significance of the 3,4,5-trimethoxyphenyl moiety as a pharmacophore. This technical guide provides a comprehensive overview of the known biological context of **3,4,5-trimethoxyphenylacetic acid** and delves into the well-documented activities of its derivatives, offering insights for researchers and professionals in drug discovery and development. The compound is also known to be a metabolite of mescaline^[1].

Core Compound: 3,4,5-Trimethoxyphenylacetic Acid

While extensive biological data for **3,4,5-trimethoxyphenylacetic acid** is not widely available in the public domain, it is recognized for its utility in synthetic chemistry. It serves as a crucial building block for creating more complex molecules that exhibit a range of biological effects. Some sources suggest its potential for antioxidant properties, which has led to its use in cosmetic formulations. An older study has also explored its degradation by bacterial species^[2]. The primary value of this compound in a biological context, as evidenced by the current body of scientific literature, lies in its role as a scaffold for the development of potent therapeutic agents.

Biological Activities of 3,4,5-Trimethoxyphenyl Derivatives

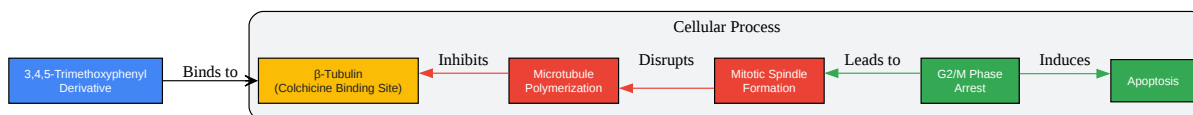
The 3,4,5-trimethoxyphenyl scaffold is a recurring feature in a multitude of compounds with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This section will explore the activities of key derivatives, providing quantitative data and outlining the experimental methodologies used to determine their efficacy.

Anticancer Activity

Derivatives incorporating the 3,4,5-trimethoxyphenyl group have shown notable promise as anticancer agents, with combretastatin analogues being a prominent example. These compounds often function by interfering with tubulin polymerization, a critical process for cell division.

Compound Class	Derivative Example	Cell Line	Activity Metric (IC50)	Reference
Combretastatin Analogue	Triazinone-linked CA-4 analogue (Compound 6)	MDA-MB-231 (Breast Cancer)	1.36 μ M	[3]
Combretastatin Analogue	Triazinone-linked CA-4 analogue (Compound 12)	MDA-MB-231 (Breast Cancer)	1.71 μ M	[3]
Stilbene Nitrile	(Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (9a)	HCT-116 (Colon Cancer)	20 nM	[4]
Pyridine Derivative	3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p)	HeLa (Cervical Cancer)	Submicromolar range	[5]
Pyridine Derivative	3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p)	MCF-7 (Breast Cancer)	Submicromolar range	[5]
Pyridine Derivative	3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p)	A549 (Lung Cancer)	Submicromolar range	[5]

Many anticancer derivatives bearing the 3,4,5-trimethoxyphenyl moiety, such as combretastatin A-4 (CA-4) analogues, exert their effect by binding to the colchicine site on β -tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells[4][6].



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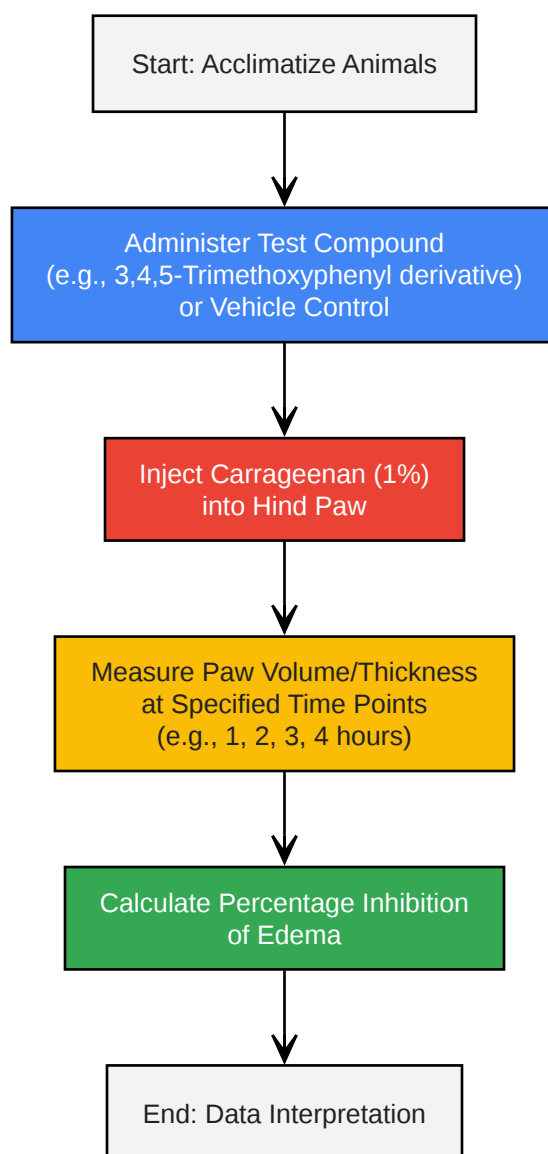
Tubulin polymerization inhibition pathway.

Anti-inflammatory Activity

Derivatives of **3,4,5-trimethoxyphenylacetic acid** have also been investigated for their anti-inflammatory properties. These compounds have shown the potential to reduce inflammation in preclinical models.

Compound Class	Derivative Example	Model	Effect	Reference
NSAID Conjugate	Ibuprofen-3,4,5-trimethoxybenzyl ester	Carrageenan-induced rat paw edema	67% reduction in edema	[7] [8]
NSAID Conjugate	Ketoprofen-3,4,5-trimethoxybenzyl ester	Carrageenan-induced rat paw edema	91% reduction in edema	[7] [8]
Triazole Carboxamide	1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide	In vitro COX-1 Inhibition	IC50 = 39.8 μ M	[9]
Triazole Carboxamide	1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide	In vitro COX-2 Inhibition	IC50 = 46.3 μ M	[9]

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The workflow involves inducing inflammation in the paw of a rodent model and measuring the extent of swelling over time after treatment with the test compound.



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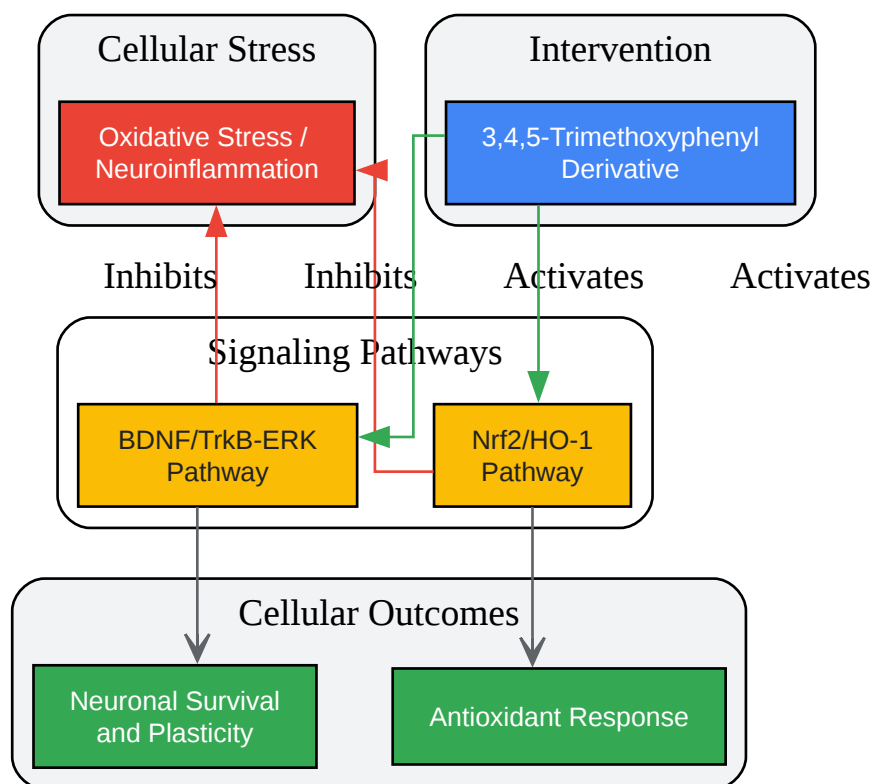
Workflow for Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity

Derivatives of 3,4,5-trimethoxycinnamic acid, a closely related structure, have demonstrated neuroprotective and anxiolytic effects in preclinical studies. These activities are often linked to the modulation of key signaling pathways in the central nervous system.

Derivatives of 3,4,5-trimethoxycinnamic acid have been shown to restore stress-induced repression of tyrosine hydroxylase (TH) expression. Furthermore, the neuroprotective effects of related phenolic compounds are known to involve pathways such as the Brain-Derived

Neurotrophic Factor (BDNF)/TrkB-ERK pathway and the Nrf2/HO-1 antioxidant response pathway[10][11][12].



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Neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry[13][14][15][16].

Protocol Outline:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model is used to evaluate the anti-inflammatory activity of compounds. Carrageenan injection into the paw induces an acute inflammatory response characterized by edema^{[7][17][18][19][20]}.

Protocol Outline:

- **Animal Acclimatization:** Acclimatize rodents (typically rats or mice) to the laboratory conditions.
- **Baseline Measurement:** Measure the initial volume or thickness of the hind paw.
- **Compound Administration:** Administer the test compound or vehicle control via an appropriate route (e.g., oral, intraperitoneal).
- **Carrageenan Injection:** After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the hind paw.

- Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.
- Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering (turbidity) or fluorescence[5][21][22][23][24].

Protocol Outline:

- Reagent Preparation: Prepare a reaction buffer containing GTP and keep purified tubulin on ice.
- Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the wells.
- Initiation of Polymerization: Add the cold tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Data Acquisition: Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set duration (e.g., 60 minutes).
- Data Analysis: Plot the change in absorbance/fluorescence over time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used for staining[1][25][26][27].

Protocol Outline:

- **Cell Culture and Treatment:** Culture cells and treat them with the test compound for a specified duration.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with PBS.
- **Fixation:** Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
- **Staining:** Treat the cells with RNase to remove RNA and then stain with a DNA-binding dye like propidium iodide.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
- **Data Analysis:** Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion

3,4,5-Trimethoxyphenylacetic acid is a valuable scaffold in medicinal chemistry. While the biological profile of the core molecule itself is not extensively characterized, the broad and potent activities of its derivatives underscore the importance of the 3,4,5-trimethoxyphenyl moiety in the design of novel therapeutics. The anticancer, anti-inflammatory, and neuroprotective effects demonstrated by these derivatives provide a strong rationale for the continued exploration of this chemical space. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further investigate and develop new compounds based on this promising pharmacophore. Future research dedicated to elucidating the specific biological activities of **3,4,5-trimethoxyphenylacetic acid** would be beneficial in fully understanding the contribution of this core structure to the observed effects of its more complex analogues.

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